Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a thiazole ring, and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 4-ethyl-1,3-thiazole with ethyl difluoroacetate under specific conditions. The reaction may require the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1,3-thiazole: A simpler thiazole derivative without the difluoroacetate moiety.
Ethyl 2,2-difluoroacetate: Lacks the thiazole ring but contains the difluoroacetate group.
2-(4-Ethyl-1,3-thiazol-2-yl)ethanamine: Contains a similar thiazole ring but with an ethanamine group instead of difluoroacetate.
Uniqueness
Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate is unique due to the combination of the thiazole ring and the difluoroacetate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11F2NO2S |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H11F2NO2S/c1-3-6-5-15-7(12-6)9(10,11)8(13)14-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
MYPCOOIJYJIUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C(C(=O)OCC)(F)F |
Origin of Product |
United States |
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